N-(2,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include studying the reaction mechanisms, kinetics, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Properties of Novel Aromatic Compounds
- Novel aromatic diamines and polyamides containing triphenylamine moieties have been synthesized, demonstrating good solubility and thermal stability. These compounds are highlighted for their electrochromic properties and potential applications in electrochromic devices due to their stable anodic coloring and flexible film formation capabilities (Liou & Chang, 2008).
Applications in Dyeing and Biological Activities
- Heterocyclic aryl monoazo organic compounds, including various carboxamide derivatives, were synthesized and applied for dyeing polyester fabrics. These novel compounds showed significant antioxidant, antitumor, and antimicrobial activities, suggesting their dual utility in textile applications and potential therapeutic uses (Khalifa et al., 2015).
Electromagnetic and Thermal Stability
- The synthesis of aromatic poly(amino-amide)s with triphenylamine moieties has been explored, showcasing their anodically stable electrochromic behaviors with potential applications in electronic devices. These compounds have been noted for their significant thermal stability and solubility in organic solvents (Liou & Lin, 2009).
Antitumor and Antimicrobial Potential
- Novel aromatic compounds, including phenazine-1-carboxamides, have been synthesized and evaluated for their antitumor activity. These studies indicate a positive correlation between the electron-withdrawing power of substituents and cytotoxicity, suggesting potential applications in cancer therapy (Rewcastle et al., 1987).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-9-10-16(15(3)11-13)22-21(26)20-18(27-4)12-19(25)24(23-20)17-8-6-5-7-14(17)2/h5-12H,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGYZQYOBIBXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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